3-Ethyl-N,N-dimethylpiperidin-3-amine
CAS No.:
Cat. No.: VC20383552
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20N2 |
|---|---|
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | 3-ethyl-N,N-dimethylpiperidin-3-amine |
| Standard InChI | InChI=1S/C9H20N2/c1-4-9(11(2)3)6-5-7-10-8-9/h10H,4-8H2,1-3H3 |
| Standard InChI Key | BQCLTERSDCREIR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCCNC1)N(C)C |
Introduction
3-Ethyl-N,N-dimethylpiperidin-3-amine is a chemical compound with the molecular formula C₉H₁₉N and a molecular weight of approximately 155.25 g/mol. It belongs to the piperidine class, which is significant in medicinal chemistry due to its potential biological activities. This compound features a six-membered saturated heterocyclic structure, making it a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
Synthesis and Applications
The synthesis of 3-Ethyl-N,N-dimethylpiperidin-3-amine typically involves optimized reaction conditions to ensure high yields and purity. It serves primarily as an intermediate in pharmaceutical synthesis, particularly for compounds targeting the central nervous system.
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for CNS drugs |
| Biological Activity | Potential interactions with neurotransmitter systems |
Research Findings
Research indicates that compounds with a piperidine structure often exhibit significant biological activity. 3-Ethyl-N,N-dimethylpiperidin-3-amine has been studied for its potential effects on the central nervous system, suggesting interactions with opioid receptors. This could be relevant for developing analgesics or treatments for addiction.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 3-Ethyl-N,N-dimethylpiperidin-3-amine | C₉H₁₉N | Potential CNS activity |
| N-Ethyl-N,N-dimethylpiperidin-3-amine | Similar structure | Used in CNS drugs |
| N-Methyl-N,N-dipropylpiperidin-3-amine | Longer alkyl chains | Different receptor interactions |
Safety and Handling
While specific safety data for 3-Ethyl-N,N-dimethylpiperidin-3-amine may not be widely available, compounds in this class generally require careful handling due to potential toxicity. It is essential to follow standard laboratory safety protocols when handling such chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume